4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine
Overview
Description
4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine is a chemical compound that features both an imidazole and a piperidine ring in its structure The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
It is noted that imidazole is a product of histamine 1-methyltransferase in the pathway of histidine metabolism . The downstream effects would depend on the specific target and the biological context.
Pharmacokinetics
Imidazole compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole compounds , the effects could potentially be diverse depending on the specific target and biological context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine. It’s worth noting that the safety information for a similar compound indicates that it is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 , suggesting that it may have environmental and health impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine typically involves the reaction of 1-methyl-1H-imidazole with a piperidine derivative. One common method involves the use of a Grignard reagent, where 1-methyl-1H-imidazole is reacted with a piperidine derivative in the presence of a suitable catalyst . Another method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may yield amines.
Scientific Research Applications
4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler compound with similar imidazole ring structure.
Piperidine: A simpler compound with a similar piperidine ring structure.
4-[(1H-imidazol-2-yl)methyl]piperidine: A compound with a similar structure but without the methyl group on the imidazole ring.
Uniqueness
4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine is unique due to the presence of both the imidazole and piperidine rings in its structure, which can confer distinct chemical and biological properties. The methyl group on the imidazole ring can also influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
4-[(1-methylimidazol-2-yl)methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13-7-6-12-10(13)8-9-2-4-11-5-3-9/h6-7,9,11H,2-5,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVSSLCZASAXNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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